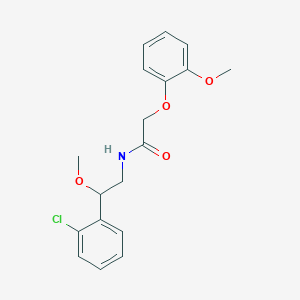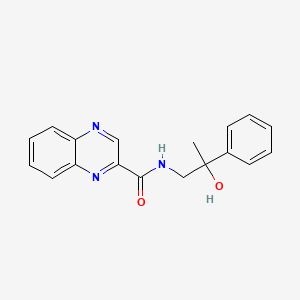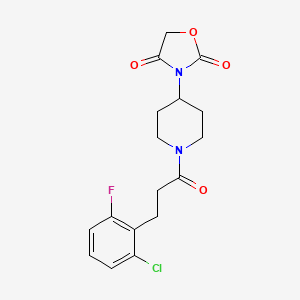
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as CFTR corrector, is a small molecule that has been studied for its potential therapeutic applications in cystic fibrosis.
科学研究应用
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione corrector has been extensively studied for its potential therapeutic applications in cystic fibrosis. The compound is believed to improve the function of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the movement of ions across cell membranes. This compound corrector has been shown to increase the amount of functional this compound protein on the cell surface, leading to improved ion transport and mucus clearance in the lungs.
作用机制
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione corrector works by binding to the this compound protein and stabilizing its structure, which allows the protein to traffic to the cell surface and function properly. The compound has been shown to increase the amount of functional this compound protein on the cell surface by up to 3-fold in vitro, leading to improved ion transport and mucus clearance in the lungs.
Biochemical and Physiological Effects:
This compound corrector has been shown to improve the function of the this compound protein in vitro and in animal models of cystic fibrosis. The compound has been shown to increase the amount of functional this compound protein on the cell surface, leading to improved ion transport and mucus clearance in the lungs. This compound corrector has also been shown to reduce inflammation and improve bacterial clearance in the lungs of animal models of cystic fibrosis.
实验室实验的优点和局限性
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione corrector has several advantages for lab experiments, including its small size, high potency, and specificity for the this compound protein. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, this compound corrector has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione corrector research, including:
1. Development of more potent and selective this compound correctors that can be used in clinical trials.
2. Investigation of the long-term safety and efficacy of this compound correctors in humans.
3. Exploration of the potential use of this compound correctors in combination with other cystic fibrosis therapies, such as this compound potentiators and anti-inflammatory agents.
4. Development of new animal models of cystic fibrosis that better mimic the human disease.
5. Investigation of the potential use of this compound correctors in other diseases that involve dysfunction of ion channels or transporters.
In conclusion, this compound corrector is a promising small molecule that has been studied for its potential therapeutic applications in cystic fibrosis. The compound has been shown to improve the function of the this compound protein, leading to improved ion transport and mucus clearance in the lungs. While there are limitations to its use in lab experiments, there are several future directions for this compound corrector research that could lead to the development of new and improved cystic fibrosis therapies.
合成方法
The synthesis of 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione corrector involves a series of chemical reactions that start with the preparation of the piperidine intermediate, followed by the introduction of the oxazolidine-2,4-dione moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
属性
IUPAC Name |
3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4/c18-13-2-1-3-14(19)12(13)4-5-15(22)20-8-6-11(7-9-20)21-16(23)10-25-17(21)24/h1-3,11H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRWGTIAPXNPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

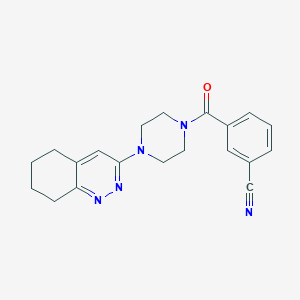
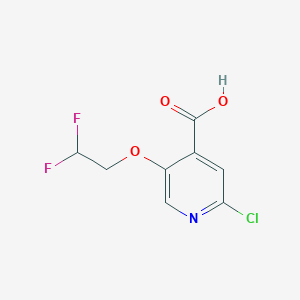
![[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B2898307.png)
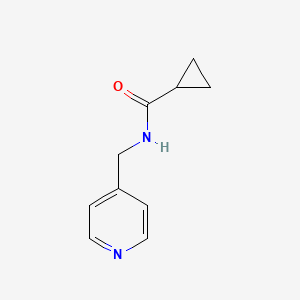
![3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2898311.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2898313.png)

![4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2898315.png)
![{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B2898316.png)
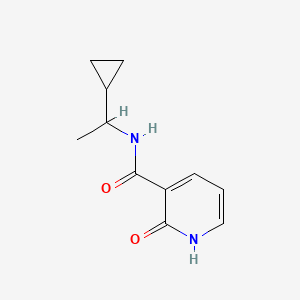
![1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2898318.png)
